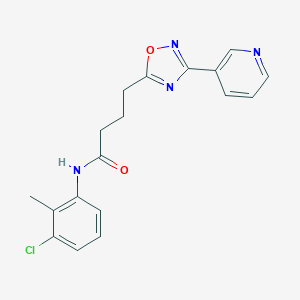![molecular formula C13H11BrN6O2 B277161 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is known to act as a potent and selective antagonist of certain receptors in the brain. This property makes it a valuable tool for investigating the function of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide are diverse and depend on the specific research application. In studies related to inflammation and pain, this compound has been shown to reduce inflammation and alleviate pain symptoms. In cancer research, it has been used to inhibit the growth and proliferation of cancer cells. In neuroscience studies, it has been used to investigate the role of certain receptors in the brain and their potential as targets for drug therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potency and selectivity. This compound is highly effective at targeting specific receptors, which allows for more precise investigations into their function. However, one limitation of this compound is its cost. It is a relatively expensive compound, which can limit its use in some research applications.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of new drug therapies that target the receptors it interacts with. Another potential direction is the investigation of its effects on other physiological processes, such as immune function or metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a valuable tool for investigating various biochemical and physiological processes. Its potency and selectivity make it a valuable tool for investigating the function of specific receptors in the brain, as well as in studies related to inflammation, pain, and cancer. While there are some limitations to its use, there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 4-bromobenzyl azide with 5-methylisoxazole-3-carboxylic acid followed by the addition of acetic anhydride. This process yields the final product as a white powder with a melting point of 207-209°C.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience, where it has been used to investigate the role of certain receptors in the brain. It has also been used in studies related to inflammation and pain, as well as in cancer research.
Eigenschaften
Molekularformel |
C13H11BrN6O2 |
|---|---|
Molekulargewicht |
363.17 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H11BrN6O2/c1-8-6-11(17-22-8)15-12(21)7-20-13(16-18-19-20)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,17,21) |
InChI-Schlüssel |
NNHJLBMCZDJOGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)

